
3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER typically involves the esterification of 3-ketopropylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{3-Ketopropylpentanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from the by-products .
化学反応の分析
Types of Reactions: 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Catalysts like sodium methoxide or enzymes.
Major Products Formed:
Hydrolysis: 3-Ketopropylpentanoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester with a different alkyl group.
科学的研究の応用
3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER involves its interaction with various molecular targets and pathways. For instance, in biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific context of its application.
類似化合物との比較
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
Uniqueness: 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER is unique due to its specific structure, which includes a keto group that can participate in additional chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
CAS番号 |
67244-24-0 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl 3-oxo-2-propylpentanoate |
InChI |
InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h8H,4-7H2,1-3H3 |
InChIキー |
HCXSKCDZELJTAM-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)CC)C(=O)OCC |
正規SMILES |
CCCC(C(=O)CC)C(=O)OCC |
同義語 |
3-ketopropylpentanoic acid ethyl ester 3-ketovalproic acid ethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)
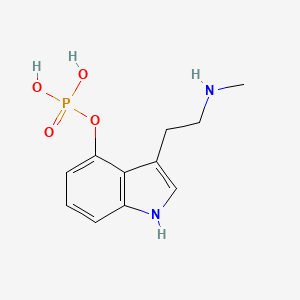
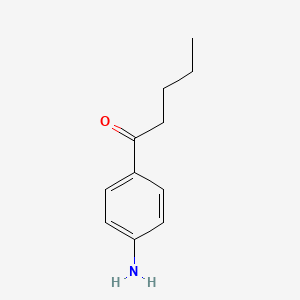
![12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione](/img/structure/B1212339.png)

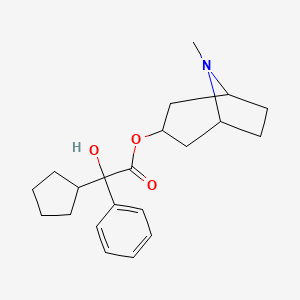
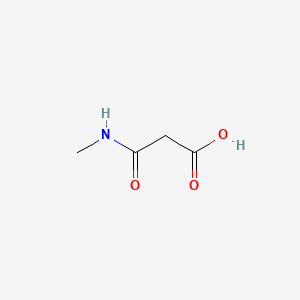
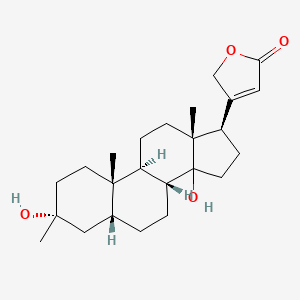
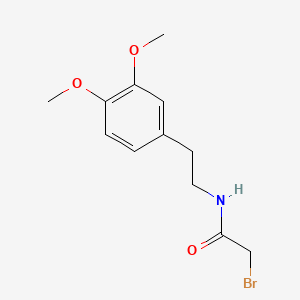
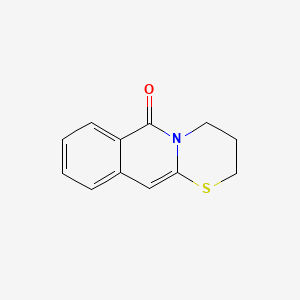

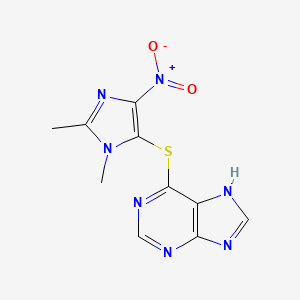
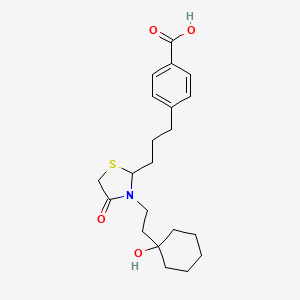
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3Ar,5R,7R,7aS)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1212356.png)
